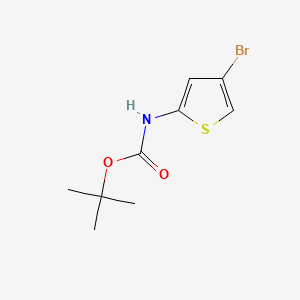

tert-Butyl (4-bromothiophen-2-yl)carbamate

Description

Significance of Heterocyclic Scaffolds in Chemical Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the chemical sciences. chemfish.comchemwhat.comguidechem.com These scaffolds are not merely structural frameworks but are often intimately involved in the chemical and biological activity of the molecules they form. Their prevalence is underscored by the fact that a vast majority of new drugs approved contain heterocyclic moieties. chemfish.comnih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen introduces dipoles, alters electronic distribution, and provides sites for hydrogen bonding, all of which are critical for molecular recognition and interaction with biological targets. nih.gov

Role of the Thiophene (B33073) Nucleus in Organic Synthesis and Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.goveprajournals.com Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a chemical substitute that can maintain or enhance biological activity while modifying physicochemical properties. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov From a synthetic standpoint, the thiophene ring is a versatile building block, amenable to a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. eprajournals.com

Importance of the Carbamate (B1207046) Functional Group in Chemical Design

The carbamate group (-NHCOO-) is a key structural feature in a multitude of approved drugs and is increasingly utilized in medicinal chemistry. echemi.comnih.gov Carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, which can confer resistance to enzymatic degradation. echemi.com The carbamate functionality can also participate in hydrogen bonding, influencing the conformational properties of a molecule and its binding affinity to target proteins. google.com Furthermore, the tert-butoxycarbonyl (Boc) group, a specific type of carbamate, is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org

Overview of Brominated Heteroaromatic Compounds in Synthetic Strategy

The introduction of a bromine atom onto a heteroaromatic ring, as seen in tert-Butyl (4-bromothiophen-2-yl)carbamate, is a powerful strategic tool in organic synthesis. Brominated aromatics and heteroaromatics are key substrates in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. google.com These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular architectures from simpler precursors. The bromine atom serves as a handle that can be selectively replaced with a variety of other functional groups, providing a modular approach to chemical synthesis.

Detailed Research Findings

The utility of this compound is prominently demonstrated in its application as a versatile intermediate in multi-step synthetic sequences.

Synthesis of the Target Compound

The synthesis of this compound can be conceptualized through a two-step process. The first step would involve the bromination of a suitable thiophene precursor. For instance, 2-aminothiophene can be brominated to yield 2-amino-4-bromothiophene. Following this, the amino group of 2-amino-4-bromothiophene can be protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. organic-chemistry.orgijpbs.com This sequence provides a reliable route to the desired product.

Application in Cross-Coupling Reactions

A significant application of this compound is its use in palladium-catalyzed cross-coupling reactions. A notable example is the Suzuki-Miyaura coupling reaction. In a procedure detailed in a patent, this compound was reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium acetate (B1210297) in DMF. eprajournals.com This reaction transforms the carbon-bromine bond into a carbon-boron bond, yielding a boronate ester derivative that can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents at the 4-position of the thiophene ring.

Use as a Starting Material in Multi-Step Synthesis

The strategic placement of the bromo and Boc-protected amino groups makes this compound a valuable starting material for the synthesis of complex, biologically active molecules. For instance, in the development of novel glutathione (B108866) S-transferase omega 1 (GSTO1) inhibitors, researchers utilized this compound as a key building block. nih.gov The synthesis commenced with the alkylation of the carbamate nitrogen with 5-(bromomethyl)-3-methylisoxazole (B1278427) using sodium hydride as a base. The subsequent steps involved the removal of the Boc protecting group, followed by acylation of the resulting free amine and a final Suzuki coupling reaction at the brominated position to furnish the target inhibitor. nih.gov This synthetic route highlights the orthogonal reactivity of the different functional groups within the molecule, allowing for sequential and controlled modifications.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and reactivity in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂BrNO₂S | chemfish.comchemimpex.com |

| Molecular Weight | 278.17 g/mol | chemfish.com |

| CAS Number | 868387-45-5 | chemfish.comchemimpex.com |

| Appearance | White to light yellow powder/crystal | chemfish.comchemimpex.com |

| Melting Point | 102-106 °C | chemimpex.com |

| Boiling Point | 279.3 °C at 760 mmHg | echemi.com |

| Density | 1.511 g/cm³ | echemi.com |

| Flash Point | 122.7 °C | echemi.com |

Spectroscopic Data

A patent document provides ¹H-NMR data for a related compound synthesized from this compound, which can give an indication of the chemical shifts expected for the thiophene protons. google.com

| Spectroscopy | Expected Features |

| ¹H-NMR | Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the N-H proton of the carbamate (a broad singlet), and the two protons on the thiophene ring (two doublets in the aromatic region, likely between 6.5 and 7.5 ppm). |

| ¹³C-NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the four carbons of the thiophene ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and C-H and C=C stretching of the aromatic thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns including the loss of the tert-butyl group and the bromine atom. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromothiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGTVGAIEOIQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718289 | |

| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868387-45-5 | |

| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 4 Bromothiophen 2 Yl Carbamate and Analogues

Strategies for the Construction of the Thiophene (B33073) Core

The construction of the thiophene ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic and green chemistry approaches. These methods offer different advantages in terms of efficiency, regioselectivity, and environmental impact.

Gewald Reaction and Mechanistic Elucidation in Thiophene Synthesis

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The versatility of the Gewald reaction is enhanced by the ready availability of starting materials and the mild reaction conditions often employed. scispace.com

The mechanism of the Gewald reaction has been a subject of study for decades. wikipedia.org It is widely accepted that the initial step is a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.orgacs.org However, the subsequent steps involving the addition of sulfur were not well understood until recently. acs.org

Recent computational studies using density functional theory (DFT) have provided a more detailed picture of the reaction mechanism. acs.orgchemrxiv.org These studies suggest that the reaction proceeds through the following key stages:

Knoevenagel-Cope Condensation: The reaction is initiated by the condensation of the carbonyl compound and the activated acetonitrile (B52724) to form a stable intermediate. acs.orgchemrxiv.org

Sulfur Ring Opening and Polysulfide Formation: The intermediate then reacts with elemental sulfur, leading to the opening of the sulfur ring and the formation of polysulfide intermediates. acs.orgchemrxiv.org

Intermediate Interconversion and Decomposition: The polysulfide intermediates can interconvert and decompose through various pathways, including unimolecular cyclization and nucleophilic degradation. Protonation of these polysulfides can facilitate their decomposition. acs.org

Cyclization and Aromatization: The final and thermodynamically driving step is the cyclization of a monosulfide intermediate, followed by aromatization to yield the stable 2-aminothiophene product. acs.orgchemrxiv.org

This deeper mechanistic understanding allows for better control and optimization of the reaction for the synthesis of complex thiophene derivatives.

Cyclization of Functionalized Alkynes for Thiophene Ring Formation

The cyclization of functionalized alkynes represents a powerful and regioselective method for constructing the thiophene ring. nih.govresearchgate.net This approach offers high atom economy, particularly in cycloisomerization reactions, and allows for the synthesis of specifically substituted thiophenes in a single step from readily available acyclic precursors. nih.govmdpi.com Both metal-catalyzed and base-promoted heterocyclization methods have been developed. nih.gov

Metal-catalyzed heterocyclization of alkynes bearing a sulfur-containing nucleophilic group is an efficient route to thiophenes. nih.govmdpi.com Various transition metals can be used to activate the alkyne's triple bond, facilitating intramolecular nucleophilic attack by the sulfur atom. nih.govresearchgate.net For instance, palladium catalysts have been successfully employed in the cycloisomerization of (Z)-2-en-4-yne-1-thiols to produce substituted thiophenes. researchgate.net

Iodocyclization is another important strategy, providing a direct route to iodine-containing thiophenes from sulfur-containing alkynes. nih.gov This method is valuable as the resulting iodinated thiophenes can be further functionalized through cross-coupling reactions. The electrophilic cyclization of functionally-substituted alkynes is generally efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. nih.gov

The table below summarizes examples of thiophene synthesis via alkyne cyclization.

Table 1: Examples of Thiophene Synthesis via Alkyne Cyclization| Starting Material | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| 1-Mercapto-3-yn-2-ols | PdI₂/KI | Trisubstituted thiophenes | researchgate.net |

| 1-Mercapto-3-yn-2-ols | I₂ | Tetrasubstituted 3-iodothiophenes | researchgate.net |

| (Z)-2-en-4-yne-1-thiols | PdI₂/KI | Substituted thiophenes | researchgate.net |

| S-Containing Alkyne Substrates | I₂/ICl/NBS/PhSeCl | Halogenated/Selenated Thiophenes | nih.govnih.gov |

Vapor-Phase Cyclization Approaches to Thiophene Derivatives

For large-scale industrial production of thiophene and its simple analogues, vapor-phase cyclization methods are often the processes of choice. rsc.org A common commercial method involves the direct reaction of n-butane with sulfur in the vapor phase at high temperatures, typically around 650°C. youtube.com This high-temperature process leads to the formation of the thiophene ring along with hydrogen sulfide (B99878) as a byproduct. youtube.com Another vapor-phase method involves the polymerization of monomers like pyrrole (B145914) and thiophene using an oxidizing agent, such as organic ferric sulfonates, on a substrate. acs.org

Green Chemistry Advancements in Thiophene Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for thiophene synthesis. nih.govrsc.org These advancements focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key areas of progress include microwave-assisted synthesis and the use of alternative solvent systems. rsc.orgresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.orgresearchgate.net In the context of thiophene synthesis, microwave irradiation has been shown to be highly beneficial, particularly for the Gewald reaction. wikipedia.orgorganic-chemistry.org The application of microwaves can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. organic-chemistry.org

For example, a microwave-assisted Gewald reaction for the synthesis of 5-substituted-2-aminothiophenes was completed in just 20 minutes at 70°C, compared to 4 hours required with conventional heating. organic-chemistry.org This efficiency makes microwave-assisted synthesis a valuable technique for creating libraries of thiophene derivatives for applications in drug discovery and materials science. organic-chemistry.orgthieme-connect.com One-pot microwave-assisted Gewald syntheses on solid supports have also been developed, further enhancing the efficiency and ease of product isolation. thieme-connect.comthieme-connect.com

The table below highlights the advantages of microwave-assisted Gewald reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction| Method | Reaction Time | Temperature | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Conventional Heating | 4 - 48 hours | Varies | Established method | organic-chemistry.orgthieme-connect.com |

| Microwave Irradiation | 10 - 20 minutes | 70 - 120 °C | Reduced reaction time, improved yields and purity, suitable for high-throughput synthesis | organic-chemistry.orgthieme-connect.comthieme-connect.com |

Replacing volatile and often toxic organic solvents is a key goal of green chemistry. rsc.org To this end, solvent-free synthesis and the use of alternative solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) have been explored for thiophene synthesis. rsc.orgresearchgate.net

Solvent-free approaches, such as mechanochemical synthesis using a ball mill, have been successfully applied to the oxidative polymerization of thiophene, resulting in porous polymers with high surface areas. rsc.orgresearchgate.net Solvent-free, microwave-assisted Suzuki coupling reactions have also been developed for the synthesis of thiophene oligomers, offering a rapid and environmentally friendly route to these materials. acs.org

Ionic liquids, which are salts with low melting points, have been used as recyclable solvents and catalysts for thiophene synthesis. nih.govresearchgate.netrsc.org For example, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can be performed in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), allowing for the recycling of the catalytic system. nih.gov

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent a greener alternative to traditional ionic liquids due to their low cost, low toxicity, and biodegradability. researchgate.netmdpi.comnih.gov A mixture of choline (B1196258) chloride and glycerol, a common DES, has been effectively used as a medium for the synthesis of trisubstituted thiophenes and 3-iodothiophenes from 1-mercapto-3-yn-2-ols. researchgate.netmdpi.com The DES/catalyst system in these reactions could be recycled multiple times without a significant loss in activity. mdpi.com

Regioselective Introduction of the Bromine Substituent on the Thiophene Ring

The position of the bromine atom on the thiophene ring profoundly influences the molecule's reactivity and its utility as a synthetic intermediate. Achieving high regioselectivity is paramount, and several methods have been developed to control the site of bromination.

Direct electrophilic bromination is a fundamental method for functionalizing thiophenes. The thiophene ring is highly activated towards electrophilic substitution, with a reaction rate approximately 10^8 times that of benzene (B151609). iust.ac.ir This high reactivity allows for bromination under relatively mild conditions. The substitution pattern is dictated by the inherent electronic properties of the thiophene ring, which preferentially directs electrophiles to the C2 and C5 positions (α-positions) due to the superior stabilization of the cationic intermediate.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes. researchgate.nettcichemicals.com It is favored for its ease of handling and the often clean reaction profiles it produces. The reaction is typically performed in a solvent like acetonitrile or chloroform. researchgate.nettcichemicals.com For an unsubstituted thiophene, monobromination occurs almost exclusively at the 2-position. studysmarter.co.uk If two equivalents of NBS are used, 2,5-dibromothiophene (B18171) is the major product. researchgate.netresearchgate.net The presence of activating or deactivating groups on the ring can alter this selectivity, but the α-positions remain the most reactive sites. For instance, the bromination of 2-methylbenzo[b]thiophene (B72938) with one equivalent of NBS in acetonitrile at room temperature yields 3-bromo-2-methylbenzo[b]thiophene (B82513) in 99% yield, demonstrating the influence of the fused ring and methyl group on selectivity. tcichemicals.com

Elemental bromine (Br₂) is another classic reagent for thiophene bromination. iust.ac.ir Due to its high reactivity, conditions must be carefully controlled to avoid over-bromination and the formation of tars. iust.ac.ir Reactions are often carried out at low temperatures. A method using aqueous hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) has also been developed as an alternative to using elemental bromine directly, allowing for the controlled mono- or dibromination of alkylthiophenes by adjusting the stoichiometry. google.com

The table below summarizes common conditions for the direct bromination of thiophene.

Table 1: Direct Bromination of Thiophene

| Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| NBS (1 equiv.) | Acetonitrile | 0°C to RT | 2-Bromothiophene | High | studysmarter.co.uk, tcichemicals.com |

| NBS (2 equiv.) | Chloroform | RT | 2,5-Dibromothiophene | 91% | researchgate.net, researchgate.net |

| Br₂ in 48% HBr | - | -25°C to -5°C | 2,5-Dibromothiophene | - | iust.ac.ir |

The "halogen dance" (HD) reaction is a powerful, base-catalyzed isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netias.ac.in This reaction provides a synthetic route to halogenated isomers that are not accessible through direct electrophilic substitution. whiterose.ac.uk In the context of bromothiophenes, the halogen dance is typically initiated by a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures. researchgate.netacs.org

The mechanism involves a series of deprotonation and metal-halogen exchange steps. ias.ac.inwhiterose.ac.uk The base first abstracts a proton from the ring to form a lithiated intermediate. This intermediate can then induce an intermolecular rearrangement, leading to the migration of the bromine atom. The reaction ultimately proceeds towards the thermodynamically most stable organometallic species. whiterose.ac.uk

The regiochemical outcome of the halogen dance can be controlled by directing groups present on the thiophene ring. acs.org For example, a diethyl acetal (B89532) group on a bromothiophene directs deprotonation to the adjacent β-position, while directing groups like oxazolines or amides can direct the initial lithiation to their neighboring β-position, resulting in different regioisomers after the halogen migration. acs.org This synthetic utility has been harnessed to create complex, substituted thiophenes. For instance, the LDA-promoted halogen dance of α-bromothiophenes allows for the regiocontrolled synthesis of various isomers depending on the directing group employed. acs.org Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the complex mechanistic pathways of these reactions, proposing the involvement of bromo-bridged transition states. researchgate.netias.ac.in

Table 2: Examples of Halogen Dance Reactions in Thiophenes

| Starting Material | Base | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| α-Bromothiophenes | LDA | Regiocontrol via directing groups (acetal, oxazoline) | Isomerized Bromothiophenes | acs.org |

| Bromothiophenes | General Strong Base | Isomerization to thermodynamically stable products | Substituted Bromothiophenes | researchgate.net, ias.ac.in |

Formation of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyl carbamate (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. The introduction of this group onto an amino-thiophene core is a critical step in the synthesis of the target molecule.

The most prevalent classical method for installing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). nih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF), methanol, or dichloromethane (B109758) (DCM). nih.govgoogle.com The reaction is generally high-yielding and proceeds under mild conditions.

An alternative classical approach involves the Curtius rearrangement. organic-chemistry.org In this multi-step sequence, a carboxylic acid is converted to an acyl azide (B81097), which then rearranges upon heating to form an isocyanate. This isocyanate is then trapped in situ by tert-butanol (B103910) to yield the desired tert-butyl carbamate. While effective, this method involves potentially hazardous azide intermediates. organic-chemistry.org Numerous methods are known for synthesizing carbamates from primary and secondary alcohols, but these are often not suitable for tertiary alcohols like tert-butanol. orgsyn.org A specific procedure for tert-butyl carbamate involves reacting tert-butyl alcohol with sodium cyanate (B1221674) in the presence of trifluoroacetic acid. orgsyn.org

Table 3: Classical Methods for tert-Butyl Carbamate Formation

| Reagent(s) | Substrate | Key Features | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O), Base | Amine | High yield, mild conditions, common protocol. | nih.gov |

| Acyl azide (from carboxylic acid), tert-Butanol | Isocyanate intermediate | Involves Curtius rearrangement; uses hazardous intermediates. | organic-chemistry.org |

Recent research has focused on developing more efficient and environmentally benign methods for carbamate synthesis. These modern approaches often rely on catalysis to improve atom economy and avoid stoichiometric, toxic reagents.

One such method is tin-catalyzed transcarbamoylation. organic-chemistry.org This process involves the reaction of an alcohol with a carbamate donor, such as phenyl carbamate, in the presence of a tin catalyst like dibutyltin (B87310) maleate. This method is mild and shows broad functional group tolerance, providing good yields for primary and secondary alcohols. organic-chemistry.org Another strategy involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate. organic-chemistry.org This avoids the pre-formation of isocyanates or chloroformates.

The use of carbon dioxide (CO₂) as a C1 synthon is a key goal in green chemistry, as it utilizes a cheap, abundant, and non-toxic renewable carbon source. colab.wsrsc.org Several methodologies have been developed for the direct synthesis of carbamates from amines, CO₂, and an alkylating agent. nih.gov

A highly effective and chemoselective method for carbamate synthesis operates at room temperature and atmospheric pressure of CO₂. nih.gov This approach can be applied to protect the amino groups in sensitive molecules like amino acids and peptides. Another protocol describes a continuous-flow system for carbamate preparation, which significantly reduces reaction times. nih.gov This method uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive to facilitate the reaction between an amine, CO₂, and an electrophile, providing the desired carbamates in good yields (45-92%). nih.gov The use of CO₂ in this context replaces toxic and hazardous reagents like phosgene, which has been traditionally used in carbamate synthesis. acs.org These methods represent a significant step towards more sustainable chemical manufacturing. colab.wsnih.gov

Table 4: Carbamate Synthesis Using Carbon Dioxide

| Reactants | Catalyst/Additive | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Amine, CO₂, Halide | Cesium Carbonate, TBAI | Mild conditions, short reaction times | Avoids N-alkylation and overalkylation. | organic-chemistry.org |

| Amine, CO₂, Electrophile | DBU | Continuous flow, RT | Fast, environmentally benign, precise gas introduction. | nih.gov |

| Amino alcohol, CO₂ | - | - | Straightforward synthesis of cyclic carbamates. | researchgate.net |

Modern and Sustainable Carbamoylation Methods

Superbase-Catalyzed Carbamate Synthesis

The synthesis of carbamates can be effectively catalyzed by the use of strong, non-nucleophilic bases, often referred to as superbases. These catalysts play a crucial role in activating substrates and facilitating bond formation under mild conditions. One prominent strategy involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). In these systems, DBU can act as both a catalyst and a capture agent for carbon dioxide (CO2). organic-chemistry.orgorganic-chemistry.org

A key method involves the formation of a carbamic acid intermediate, which is derived from the reaction of an amine with CO2 in the presence of DBU. organic-chemistry.orgorganic-chemistry.orgacs.org This intermediate can then be dehydrated by activated sulfonium (B1226848) reagents to generate a corresponding isocyanate. organic-chemistry.orgorganic-chemistry.orgacs.org The isocyanate is a versatile intermediate that can be trapped by various nucleophiles, including alcohols, to yield the desired carbamate products. organic-chemistry.orgacs.org This approach is notable for being metal-free and proceeding under mild reaction conditions. acs.org

Research has demonstrated the utility of this DBU/CO2 system for the synthesis of various carbamates. For instance, the combination of Si(OMe)4 as a regenerable reagent with DBU as a CO2 capture agent and catalyst allows for the direct conversion of low-concentration CO2 into carbamates without the need for metal catalysts or additives. organic-chemistry.orgorganic-chemistry.org

Table 1: Reagents in Superbase-Involved Carbamate Synthesis

| Role | Reagent(s) | Function | Reference |

|---|---|---|---|

| Base/Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Activates amine, captures CO2 | organic-chemistry.orgorganic-chemistry.orgacs.org |

| Carbon Source | Carbon Dioxide (CO2) | Forms carbamic acid intermediate with amine | organic-chemistry.orgorganic-chemistry.orgacs.org |

| Dehydrating Agent | Activated Sulfonium Reagents | Converts carbamic acid to isocyanate | organic-chemistry.orgacs.org |

Metal-Free Carbamate Formation Strategies

The development of metal-free synthetic routes is a significant goal in modern chemistry, driven by the need for more sustainable and environmentally benign processes. The synthesis of carbamates has seen substantial progress in this area, particularly through methods that utilize carbon dioxide as a renewable C1 synthon. researchgate.net

One successful metal-free strategy involves a three-component coupling of an amine, carbon dioxide, and a halide in the presence of cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgnih.gov This method proceeds under mild conditions and effectively avoids common side reactions such as N-alkylation of the amine. organic-chemistry.orgnih.gov

Another innovative metal-free approach uses an activated dimethylsulfonium reagent to mediate the conversion of a wide range of aryl and aliphatic amines into unsymmetrical ureas and carbamates. acs.org The process begins with the formation of a carbamic acid from the amine and CO2, which is then dehydrated to an isocyanate intermediate. acs.org This intermediate can be trapped in situ with an alcohol to furnish the carbamate in high yield. acs.org This one-pot synthesis is notable for its high efficiency and the absence of symmetrical urea (B33335) byproducts. acs.org

Furthermore, organocatalysis offers a powerful tool for metal-free carbamate synthesis. For example, perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2) has been shown to be a highly efficient, reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org

Protective Group Chemistry with tert-Butyl (Boc) Group in Amine Functionalization

Amines are highly nucleophilic and basic, often requiring protection during multi-step syntheses to prevent unwanted side reactions. chemistrysteps.com Converting an amine into a carbamate is arguably the most common strategy for its protection. chemistrysteps.commasterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in non-peptide chemistry. jk-sci.com

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O), also known as Boc anhydride. organic-chemistry.orgjk-sci.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc2O. masterorganicchemistry.comjk-sci.com This forms a tetrahedral intermediate, which then eliminates a t-butyl carbonate leaving group. masterorganicchemistry.comjk-sci.com This leaving group subsequently breaks down into the stable gas carbon dioxide and a t-butoxide anion, which deprotonates the newly formed carbamate, driving the reaction to completion. chemistrysteps.comjk-sci.com While the reaction can proceed without a base, bases like triethylamine are often added. total-synthesis.com

A key advantage of the Boc group is its stability under basic, nucleophilic, and catalytic hydrogenation conditions. total-synthesis.com It is, however, readily cleaved under acidic conditions. masterorganicchemistry.comtotal-synthesis.com The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.com This facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation, forming a carbamic acid intermediate. chemistrysteps.commasterorganicchemistry.com This carbamic acid is unstable and rapidly decarboxylates (loses CO2) to yield the free amine. chemistrysteps.commasterorganicchemistry.com This orthogonality makes the Boc group compatible with other protecting groups like Fmoc and Cbz, which are labile to base and hydrogenolysis, respectively. total-synthesis.com

Table 2: Key Features of the Boc Protecting Group | Feature | Description | Reference | | --- | --- | --- | | Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard reagent for introducing the Boc group. | organic-chemistry.orgjk-sci.com | | Reaction Type | Nucleophilic Acyl Substitution | The amine attacks the electrophilic Boc anhydride. | jk-sci.com | | Stability | Resistant to bases, nucleophiles, and hydrogenation. | Allows for selective reactions at other sites. | total-synthesis.com | | Deprotection Condition | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Cleavage is driven by the formation of a stable t-butyl cation and CO2. | chemistrysteps.commasterorganicchemistry.comjk-sci.com | | Orthogonality | Compatible with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. | Crucial for complex syntheses like solid-phase peptide synthesis. | total-synthesis.com |

Integrated Synthetic Pathways for tert-Butyl (4-bromothiophen-2-yl)carbamate

The synthesis of this compound is a direct application of the Boc protection chemistry discussed previously. This compound serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals, with its bromothiophene moiety providing a handle for further functionalization, often through cross-coupling reactions. chemimpex.com

The most direct and common synthetic pathway involves the reaction of the starting amine, 4-bromo-2-aminothiophene, with di-tert-butyl dicarbonate (Boc2O). This reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a mild base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

Synthetic Scheme:

Detailed Steps:

Dissolution: The starting material, 4-bromo-2-aminothiophene, is dissolved in a suitable aprotic solvent (e.g., THF).

Addition of Reagents: A base such as triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O), either neat or as a solution in the same solvent.

Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is often purified by recrystallization or column chromatography to yield pure this compound.

This pathway is highly efficient and scalable, leveraging the robust and well-established methodology of Boc protection for aromatic amines. organic-chemistry.orgjk-sci.com An alternative, though less direct, route could involve a Curtius rearrangement starting from thiophene-2-carbonyl azide, a method that has been used for the synthesis of the unbrominated analogue. nih.gov

Mechanistic Studies and Reactivity Profiles of the Bromothiophene Carbamate Scaffold

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond at the 4-position of the thiophene (B33073) ring is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Stille reactions are prominent examples that are applicable to the functionalization of tert-butyl (4-bromothiophen-2-yl)carbamate.

The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.com The reaction is tolerant of a wide variety of functional groups and is a widely used method for the synthesis of biaryl compounds. For substrates like this compound, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, the coupling of tert-butyl bis(4-bromophenyl)carbamate with (4-(hexyloxy)phenyl)boronic acid has been studied, with toluene (B28343) proving to be a more effective solvent than tetrahydrofuran (B95107) (THF). mdpi.com The use of palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand is a common catalytic system. mdpi.com

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 73% | mdpi.com |

| tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 58% | mdpi.com |

| tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | 15% | mdpi.com |

| 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex | Na₂CO₃ | Water | High | researchgate.net |

The Stille coupling utilizes an organostannane as the coupling partner for the aryl bromide. wikipedia.org This reaction is also catalyzed by palladium and offers a broad scope. wikipedia.org The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

| Aryl Halide | Organostannane | Catalyst | Conditions | Product | Reference |

| Aryl Bromide | Vinyltributyltin | Pd(PPh₃)₄ | DMF | Aryl-vinyl compound | wikipedia.org |

| Aryl Iodide | Aryltributyltin | Pd₂(dba)₃, AsPh₃, CuI | DMF | Biaryl | wikipedia.org |

Nickel-Catalyzed Cross-Coupling and Cross-Electrophile Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the coupling of aryl carbamates and related compounds with a variety of nucleophiles, including amines and alcohols. nih.gov For instance, the amination of aryl carbamates has been successfully achieved using a nickel catalyst, demonstrating broad scope with respect to both coupling partners. nih.gov Computational studies suggest that for nickel-catalyzed amination of aryl carbamates, reductive elimination is the rate-determining step. nih.gov

Recent advancements have also highlighted the use of nickel-photoredox catalysis, which can proceed under mild conditions. In some systems, tert-butylamine (B42293) can act as both a ligand and a base, simplifying the reaction setup. nih.gov These methods are effective for a range of C-N and C-O bond-forming reactions. nih.gov

| Aryl Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| Naphthyl carbamate (B1207046) | Amine | Ni(cod)₂ / SIPr·HCl | NaOtBu, dioxane, 80 °C | High | nih.gov |

| Aryl carbamate | Arylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄, toluene, 110-130 °C | Good to Excellent | nih.gov |

| Aryl triflate | Alkyl thiol | Ni(cod)₂ / DPEphos | KOAc, THF, rt | Excellent | chemrxiv.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another potential pathway for the functionalization of the bromothiophene scaffold. In this reaction, a nucleophile displaces the bromide leaving group. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In the case of this compound, the electron-withdrawing nature of the bromine atom and, to a lesser extent, the carbamate group, may not be sufficient to activate the thiophene ring for SNAr with common nucleophiles under standard conditions. However, the reactivity can be enhanced in specific cases, for example, with highly activated substrates or under forcing conditions. rsc.org A recent development is the "directed SNAr" where a directing group can facilitate the substitution at the ortho position. rsc.org

Directed Metalation and Subsequent Electrophilic Trapping

The carbamate functionality, particularly the Boc group, can act as a directed metalation group (DMG). wikipedia.orgnih.gov This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the DMG using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgnih.gov The resulting lithiated intermediate can then be trapped with a variety of electrophiles, introducing a new functional group onto the ring. nih.govorganic-chemistry.orguwindsor.ca

For this compound, the carbamate group at the 2-position would direct metalation to the 3-position. However, the presence of the bromine at the 4-position introduces the possibility of lithium-halogen exchange, which is often a faster process than deprotonation. Therefore, treatment with an organolithium reagent would likely lead to the formation of the 4-lithiated thiophene derivative, which can then be quenched with an electrophile.

| Substrate | Base | Electrophile | Product | Reference |

| N-Boc-3-methoxyazetidine | s-BuLi | Various electrophiles | 2-Substituted N-Boc azetines | nih.gov |

| Aryl O-carbamate | n-BuLi/PMDTA | Electrophile | para-Substituted product | nih.gov |

| Aryl Carbamate | s-BuLi | B(OiPr)₃, then electrophile | ortho-Functionalized aryl carbamate | nih.gov |

Chemical Transformations of the Thiophene Heterocycle

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The carbamate group is an ortho-, para-directing group, while the bromine atom is also an ortho-, para-director, albeit a deactivating one.

In this specific molecule, the 2-carbamate group would direct incoming electrophiles to the 3- and 5-positions. The 4-bromo substituent would direct to the 3- and 5-positions as well. The 3-position is sterically hindered by the adjacent carbamate group. Therefore, electrophilic attack is most likely to occur at the 5-position of the thiophene ring. Common electrophilic substitution reactions include nitration and halogenation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

C-H Functionalization Strategies for Thiophene Derivatives

The functionalization of C-H bonds in thiophene derivatives represents a powerful and atom-economical approach to introduce molecular complexity. For the this compound scaffold, the primary sites for C-H functionalization are the C3 and C5 positions of the thiophene ring. The regioselectivity of these reactions is a significant challenge due to the similar reactivity of multiple C-H bonds on the heterocyclic ring.

Palladium-catalyzed direct C-H arylation is a prominent strategy for functionalizing thiophenes. The outcome of these reactions is highly dependent on the reaction conditions, particularly the choice of catalyst, ligand, and base. For instance, in the palladium-catalyzed direct arylation of 2-substituted thiophenes, the regioselectivity can be steered towards either the C3 or C5 position by tuning the reaction parameters. The use of different ligands, such as 2,2'-bipyridyl or bulky phosphine ligands, can decisively influence whether arylation occurs at the α- (C5) or β- (C4) position. Computational studies on related systems have shown that ligand choice can alter the operative reaction mechanism, switching between a metalation/deprotonation pathway (favoring α-substitution) and a Heck-type arylation mechanism (favoring β-substitution).

While specific studies on the C-H functionalization of this compound are not extensively documented, the existing literature on similar thiophene-2-carbamates provides a strong basis for predicting its reactivity. The carbamate group can act as a directing group, influencing the regioselectivity of C-H activation. For O-arylcarbamates, palladium-catalyzed ortho-bromination has been successfully achieved using N-bromosuccinimide (NBS), suggesting that similar transformations could be possible on the thiophene ring of the title compound.

Table 1: Regioselectivity in Palladium-Catalyzed Direct Arylation of 2-Substituted Thiophenes

| Catalyst/Ligand System | Preferred Position of Arylation | Reference |

| Pd(OAc)₂ / 2,2'-bipyridyl | C5 (α-position) | researchgate.net |

| Pd(OAc)₂ / P[OCH(CF₃)₂]₃ | C4 (β-position) | researchgate.net |

| Pd(OAc)₂ / X-Phos | C7 of benzoxazole (B165842) (ortho to directing group) | bldpharm.com |

This table illustrates the influence of the catalytic system on the regioselectivity of C-H arylation in related thiophene and heterocyclic systems, providing a predictive framework for the reactivity of this compound.

Chemical Behavior of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

The removal of the Boc group from the bromothiophene scaffold is a critical step in many synthetic sequences. Standard methods for Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. medchemexpress.com However, for substrates sensitive to harsh acidic conditions, milder and more selective methods are required.

A variety of milder reagents have been developed for Boc deprotection. These include:

Aqueous phosphoric acid: This provides a mild and environmentally benign method for the deprotection of tert-butyl carbamates. mdpi.com

Oxalyl chloride in methanol: This system allows for the deprotection of N-Boc groups under room temperature conditions with high yields. chemimpex.com

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF: This method offers a mild cleavage of carbamates, with selectivity depending on the substitution of the carbamate. organic-chemistry.org

Lewis acids: Reagents like ZnBr₂ can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, and similar selectivity can be anticipated for Boc deprotection under carefully controlled conditions. researchgate.net

Table 2: Selected Reagents for Boc Deprotection

| Reagent | Conditions | Selectivity/Advantages | Reference |

| Trifluoroacetic Acid (TFA) | DCM, 0°C to rt | Standard, effective | medchemexpress.com |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Standard, effective | chemimpex.com |

| Aqueous Phosphoric Acid | 85 wt% | Mild, environmentally benign | mdpi.com |

| Oxalyl Chloride/Methanol | Room temperature | Mild, high yields | chemimpex.com |

| Tetrabutylammonium Fluoride (TBAF) | THF, rt or reflux | Mild, selective | organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | DCM | Lewis acidic, potential for chemoselectivity | researchgate.net |

This interactive table summarizes various methodologies for the deprotection of the Boc group, highlighting their conditions and advantages, which are applicable to this compound.

The carbamate functionality in this compound offers opportunities for further derivatization.

At the Nitrogen Atom: Following Boc deprotection to reveal the free amine, the nitrogen atom can undergo a variety of reactions, including N-alkylation and N-acylation, to introduce diverse functional groups. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base.

At the Carbonyl Group: The carbamate itself can be transformed into other functional groups. A notable transformation is the conversion of Boc-protected amines into ureas. This can be achieved by in situ generation of an isocyanate from the Boc-protected amine, followed by reaction with another amine. sigmaaldrich.commdpi.com For example, treatment of a Boc-protected amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can generate an isocyanate intermediate, which then reacts with a primary or secondary amine to form a urea (B33335) derivative. sigmaaldrich.com

The rotation around the C-N bond of a carbamate is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of syn and anti rotamers. The rotational barrier is influenced by electronic and steric factors.

For N-arylcarbamates, electron-withdrawing groups on the aryl ring generally lower the rotational barrier, while electron-donating groups increase it. lookchem.com In the case of tert-butyl N-(thiophen-2-yl)carbamate, a related compound, the dihedral angle between the thiophene ring and the carbamate group has been determined by X-ray crystallography to be 15.79(14)°. nih.gov This deviation from planarity is influenced by intramolecular interactions and the bulky tert-butyl group. The conformational preferences and rotational barriers in this compound are expected to be similarly influenced by the electronic nature of the bromothiophene ring and the steric bulk of the substituents. Computational studies on related systems have been employed to calculate these rotational energy barriers. medchemexpress.comlookchem.com

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

Understanding the reaction mechanisms of the bromothiophene carbamate scaffold is crucial for optimizing existing transformations and designing new synthetic routes. A combination of experimental techniques and computational modeling provides deep insights into the reactivity of this molecule.

Experimental studies, such as kinetic analysis and the isolation and characterization of reaction intermediates, can provide evidence for proposed mechanistic pathways. For example, the role of the carbamate as a directing group in C-H activation reactions can be inferred from the regioselectivity of the products.

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating reaction mechanisms. DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products, thereby mapping out the entire reaction energy profile. For instance, computational studies on the palladium-catalyzed C-H arylation of thiophenes have been instrumental in explaining the ligand-controlled regioselectivity by comparing the activation barriers of different mechanistic pathways. researchgate.net Similarly, DFT studies on related bromothiophene derivatives have been used to analyze their chemical reactivity, including the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps to predict reactive sites. While specific computational studies on this compound are limited, the principles from studies on analogous systems can be applied to understand its electronic structure and predict its reactivity in various chemical transformations.

Advanced Applications in Chemical Synthesis and Functional Molecule Design

tert-Butyl (4-bromothiophen-2-yl)carbamate as a Versatile Synthetic Intermediate

This compound is a key bifunctional molecule that serves as a highly versatile intermediate in organic synthesis. chemimpex.com Its structure incorporates a thiophene (B33073) ring, a bromine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups allows for selective and sequential chemical transformations, making it a valuable building block for a wide range of more complex molecules. The Boc-protecting group provides a stable yet easily removable shield for the amine functionality, enabling reactions at other sites of the molecule without undesired interference. Meanwhile, the bromine atom on the thiophene ring acts as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. google.commdpi.com This reactivity makes the compound an essential precursor in the construction of diverse molecular architectures for pharmaceutical and agrochemical applications. chemimpex.com

The unique structure of this compound makes it an important starting material for the synthesis of complex heterocyclic systems, particularly those containing the thiophene nucleus. Thiophene and its derivatives are significant components in many biologically active compounds.

One of the primary applications of this intermediate is in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 4-position of the thiophene ring is particularly amenable to reactions like the Suzuki-Miyaura coupling, which facilitates the formation of a new carbon-carbon bond by reacting with various boronic acids. chemimpex.com This reaction is instrumental in constructing biaryl systems, which are core structures in many functional molecules. For instance, coupling reactions using this intermediate can lead to the synthesis of substituted thienopyrimidines, a class of fused heterocycles known for a wide range of biological activities.

The process typically involves the reaction of this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. The Boc-protected amino group at the 2-position can then be deprotected and modified to build up the second heterocyclic ring, leading to the formation of thieno[2,3-d]pyrimidine scaffolds and other complex systems.

Table 1: Key Reactions Involving this compound

| Reaction Type | Reagent/Catalyst | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C-C | Substituted (2-aminothiophen-4-yl)aryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N | Substituted 4,2'-bithiophen-5-amine derivative |

The utility of this compound extends significantly into medicinal chemistry, where it serves as a foundational precursor for advanced pharmaceutical scaffolds. chemimpex.com Its inherent structural features allow for diversification, enabling the synthesis of libraries of compounds for screening and drug discovery. The bromothiophene moiety is a key structural alert in many biologically active molecules, and the protected amine allows for the introduction of various side chains and functional groups that can modulate the pharmacological properties of the final compound. chemimpex.com

While direct studies on this compound for Alzheimer's disease (AD) are not extensively documented, the carbamate (B1207046) functional group is a well-established pharmacophore in the design of drugs for neurological disorders. The first carbamate drug investigated for AD management was Rivastigmine, which functions as an acetylcholinesterase inhibitor. The carbamate moiety is crucial for its mechanism of action.

Research into other tert-butyl carbamate derivatives has shown potential in the context of AD. For example, a study on tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate demonstrated a moderate protective effect in astrocytes against amyloid-beta (Aβ) peptides, which are central to the pathology of AD. This suggests that the carbamate scaffold can be incorporated into molecules designed to target various pathways in neurodegenerative diseases. Therefore, this compound represents a valuable starting material for synthesizing novel compounds with potential therapeutic applications in Alzheimer's disease and other neurological conditions.

The development of novel anti-inflammatory agents is another area where carbamate-containing intermediates are of significant interest. Several studies have reported the synthesis of new tert-butyl carbamate derivatives that exhibit promising anti-inflammatory activity. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and showed significant inhibition of inflammation in in vivo models.

The strategic importance of intermediates like this compound is highlighted by the use of similar structures in the synthesis of established drugs. The Suzuki-Miyaura cross-coupling of carbamates has been employed as a powerful method to create the biaryl core of the anti-inflammatory drug flurbiprofen. google.com This demonstrates that the chemical handles present in this compound—the bromo group for coupling and the protected amine for further functionalization—are ideal for constructing molecules with anti-inflammatory potential.

Table 2: Research on Carbamate Derivatives in Inflammation

| Compound Class | Biological Activity | Model Used | Reference |

|---|---|---|---|

| tert-Butyl 2-(substituted benzamido) phenylcarbamates | Promising anti-inflammatory activity | Carrageenan-induced rat paw edema | |

| Biaryl compounds via carbamate coupling | Synthesis of NSAIDs (e.g., flurbiprofen) | Synthetic methodology | google.com |

This compound and related carbamate derivatives have been utilized as intermediates in the synthesis of compounds with antimycobacterial activity. Tuberculosis remains a significant global health threat, and the development of new drugs is crucial. In the search for novel anti-mycobacterial agents, researchers have explored various heterocyclic scaffolds. One study detailed the synthesis of N-(2-arylethyl)quinolin-3-amines inspired by marine sponge alkaloids, which showed potent activity against Mycobacterium bovis BCG and drug-sensitive M. tuberculosis H37Rv. In the synthetic pathway to these target molecules, tert-butyl carbamate protected intermediates were essential for building the quinoline core structure. This application underscores the importance of this compound as a building block for creating complex molecules aimed at treating infectious diseases.

The utility of this compound also extends to the field of agrochemicals. chemimpex.com The carbamate functional group is a cornerstone of many commercial pesticides, including insecticides and fungicides. Carbamate-based agrochemicals are known for their efficacy and relatively rapid degradation in the environment, which reduces residue problems.

Furthermore, thiophene-containing compounds are used in the development of novel pesticides and herbicides. A closely related compound, tert-butyl N-(2-thienyl)carbamate, is recognized for its role in creating new pesticides, where the thiophene ring enhances reactivity and selectivity. Given that this compound combines both the beneficial carbamate moiety and the reactive bromothiophene ring, it is a valuable intermediate for the synthesis of new active ingredients for crop protection. Its structure allows for the creation of diverse derivatives that can be screened for herbicidal, fungicidal, or insecticidal properties.

Integration into Materials Science Applications

The unique structural features of this compound, namely the presence of a reactive bromine atom and a protected amine group on a thiophene ring, make it a valuable precursor in materials science. These functionalities allow for its incorporation into larger polymeric structures and onto surfaces to create materials with tailored properties.

Advanced Polymers:

The synthesis of advanced polymers, particularly conjugated polymers, benefits from monomers that can undergo cross-coupling reactions. The bromine atom on the thiophene ring of this compound makes it a suitable candidate for polymerization reactions like the Suzuki or Stille coupling. These reactions allow for the formation of carbon-carbon bonds, leading to the creation of polymer backbones with extended π-conjugation.

The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial in this context. It prevents unwanted side reactions of the amine group during polymerization. Once the polymer has been synthesized, the Boc group can be removed under acidic conditions to yield a primary amine. This post-polymerization modification introduces functional handles along the polymer chain, which can be used for further derivatization, such as grafting side chains or introducing specific functionalities. This approach offers a pathway to poly(2-aminothiophene) derivatives with controlled structures.

The resulting amine-functionalized polythiophenes can exhibit interesting electronic and optical properties. The incorporation of the nitrogen atom directly into the polymer backbone can influence the electronic band structure, potentially leading to materials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the properties of these polymers through the versatile chemistry of the amino group is a significant advantage.

Functional Coatings:

The principles that make this compound a useful monomer for advanced polymers also apply to the development of functional coatings. The compound can be used to modify surfaces, imparting specific chemical or physical properties. One approach involves the electropolymerization of the corresponding deprotected aminothiophene derivative onto a conductive substrate. This process can create a thin, adherent polymer film.

Furthermore, the reactive nature of the bromine atom and the amine group (after deprotection) allows for the grafting of this molecule onto various surfaces through different chemical strategies. For instance, the bromine can participate in surface-initiated polymerization or be used as an anchor point for attaching other molecules. The amine group can be used to form covalent bonds with surfaces containing carboxylic acid or epoxy groups. Such functional coatings can be designed to have specific properties, such as enhanced adhesion, corrosion resistance, or biocompatibility.

Table 1: Potential Polymerization and Surface Modification Reactions

| Reaction Type | Functional Group Utilized | Resulting Structure/Application |

|---|---|---|

| Suzuki Coupling | Bromine | Conjugated polymers for organic electronics |

| Stille Coupling | Bromine | Conjugated polymers for organic electronics |

| Electropolymerization | Thiophene Ring (after deprotection) | Conductive polymer films and coatings |

| Surface Grafting | Bromine / Amine (after deprotection) | Functionalized surfaces with tailored properties |

Utility in Advanced Analytical Chemistry Techniques

The reactivity and structural characteristics of this compound also lend themselves to applications in advanced analytical chemistry, particularly in the development of reagents for detection and quantification, as well as in the design of chemical probes.

In analytical chemistry, derivatizing agents are often used to modify an analyte to make it more suitable for detection and quantification by techniques such as chromatography or spectroscopy. The amine functionality of the deprotected form of this compound can react with various analytes containing, for example, carboxylic acid or carbonyl groups. This derivatization can introduce a UV-active or fluorescent thiophene chromophore into the analyte molecule, enhancing its detectability.

The presence of the bromine atom also offers a handle for introducing other functionalities that could aid in detection. For example, it could be used to attach a mass tag for mass spectrometry-based quantification or a redox-active group for electrochemical detection.

Chemical probes are molecules designed to selectively interact with a specific analyte and produce a measurable signal. The structure of this compound provides a scaffold that can be elaborated to create such probes. The thiophene ring itself can act as a fluorophore, and its fluorescence properties can be modulated by the substituents at the 2- and 4-positions.

By strategically modifying the molecule, for instance, by replacing the bromine atom with a receptor unit capable of binding to a specific metal ion or biomolecule, a fluorescent chemical probe can be designed. Upon binding of the target analyte to the receptor, a conformational change or an electronic perturbation could occur in the molecule, leading to a change in the fluorescence signal (e.g., enhancement, quenching, or a shift in the emission wavelength). This "turn-on" or "turn-off" signaling mechanism is the basis for many fluorescent probes used in cellular imaging and environmental monitoring.

The protected amine group provides a convenient synthetic handle to introduce these receptor units or to tune the solubility and cell permeability of the final probe. The versatility of the thiophene core allows for the synthesis of a library of potential probes with varying selectivities and sensitivities for different analytes.

Table 2: Potential Analytical Applications

| Application | Role of the Compound | Principle of Operation |

|---|---|---|

| Derivatizing Agent | Provides a chromophore/fluorophore | Enhances detectability in chromatography and spectroscopy |

| Chemical Probe Scaffold | Core structure for probe design | Interaction with analyte leads to a measurable signal change |

Computational Chemistry and in Silico Research of Thiophene Carbamate Systems

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For thiophene (B33073) carbamates, these investigations offer a microscopic understanding of their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical calculations are often in good agreement with experimental data obtained from techniques like X-ray crystallography. rsc.org

Table 1: Representative Geometrical Parameters for a Thiophene Carbamate (B1207046) System (Based on X-ray Crystallography Data of an Analog)

| Parameter | Value | Significance |

|---|---|---|

| Dihedral Angle (Thiophene Ring vs. Carbamate Group) | 15.79 (14)° | Indicates a near-planar arrangement, influencing molecular packing and intermolecular interactions. nih.gov |

| N-H···O Intermolecular Hydrogen Bond | Present | Leads to the formation of one-dimensional chains in the crystal structure, affecting physical properties. nih.gov |

| Angle Between Adjacent Thiophene Rings in Crystal Packing | 74.83 (7)° | Demonstrates how the bulky tert-butyl group influences the crystal packing, preventing a co-planar arrangement between molecules. nih.gov |

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule based on the properties of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. uomphysics.net A small energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org In the context of medicinal chemistry, a low energy gap can be correlated with higher inhibition efficiency against certain biological targets. rsc.org Computational analysis of thiophene derivatives allows for the calculation of these parameters, providing a quantitative measure of their potential reactivity. uomphysics.net

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiophene System

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | ~ -6.5 to -7.0 | Indicates the electron-donating capability of the molecule. |

| ELUMO | ~ -1.5 to -2.0 | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE = ELUMO − EHOMO) | ~ 4.5 to 5.0 | A smaller gap suggests higher reactivity and lower kinetic stability. rsc.orguomphysics.net |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. For thiophene carbamates, this involves simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental FT-IR spectra to assign specific absorption bands to functional groups. uomphysics.net For instance, the characteristic stretching frequencies for the carbamate's N-H bond, the C=O (carbonyl) group, and the C-Br bond can be predicted. uomphysics.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to validate the proposed molecular structure. mdpi.com This synergy between computational prediction and experimental verification is a cornerstone of modern chemical characterization.

Table 3: Comparison of Experimental and Computationally Predicted Vibrational Frequencies for a Related Bromo-Thiophene System

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | 1639 | ~1640 | Characteristic of an α,β-unsaturated ketone or similar carbonyl system. uomphysics.net |

| Aromatic C=C Stretch | 1408-1588 | ~1400-1600 | Vibrations within the thiophene ring. uomphysics.net |

| C-Br Stretch | 585 | ~580-590 | Indicates the presence of the carbon-bromine bond. uomphysics.net |

Molecular Dynamics and Conformational Sampling of Carbamate Derivatives

While quantum chemical methods typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com For flexible molecules like tert-Butyl (4-bromothiophen-2-yl)carbamate, MD simulations are used to explore the conformational landscape by sampling the different spatial arrangements the molecule can adopt due to rotations around its single bonds. mdpi.com

These simulations can reveal the most stable or frequently occurring conformations in a given environment (e.g., in solution or within a protein binding pocket). This is particularly relevant for understanding how a carbamate derivative might orient itself to interact with a biological target. mdpi.com The simulations track the trajectory of each atom, providing a detailed picture of the molecule's flexibility, solvent interactions, and the stability of specific intramolecular hydrogen bonds. nih.govmdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.

For thiophene carbamates with potential therapeutic applications, molecular docking is used to predict how they bind to the active site of a target enzyme. researchgate.netresearchgate.net The docking algorithm calculates the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the interaction. rsc.org

Studies on related carbamate inhibitors have shown that the carbamate moiety itself can be crucial for binding. It can form hydrogen bonds with amino acid residues in the enzyme's active site, such as the catalytic serine. mdpi.com In the case of this compound, docking studies would predict key interactions, including:

Hydrogen bonding: The N-H proton of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. mdpi.com

Hydrophobic interactions: The tert-butyl group and the thiophene ring can form favorable hydrophobic interactions with nonpolar amino acid residues.

Halogen bonding: The bromine atom on the thiophene ring can participate in halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity.

Docking simulations of thiophene derivatives into the active site of human carbonic anhydrase IX, for example, have been used to rationalize their biological activity by identifying key interactions with amino acids and zinc ions. rsc.org

Table 4: Representative Molecular Docking Results of a Thiophene-Based Ligand with an Enzyme Active Site

| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Thiophene-oxadiazole derivative | Human Carbonic Anhydrase IX | -5.58 | His94, His96, His119, Thr199, Thr200 | Hydrogen bonding, coordination with Zn²⁺. rsc.org |

| Benzyl (B1604629) carbamate derivative | Butyrylcholinesterase (BChE) | Not specified | Ser226, His466 | Hydrogen bonding, leading to carbamylation of Serine. mdpi.com |

Rational Design of Bioactive Thiophene Carbamates

Rational drug design is a strategic approach that leverages the three-dimensional structure of biological targets to design and synthesize new molecules with specific pharmacological activities. mdpi.com This process is significantly enhanced by computational methods that can model and predict the interactions between a ligand and its target protein. mdpi.comunimi.it

A prominent strategy in the rational design of bioactive thiophenes involves structure-based drug design targeting highly conserved protein domains. nih.govscispace.com For instance, researchers have targeted the adenosine (B11128) triphosphate (ATP)-binding domain of bacterial histidine kinases (HKs), which are crucial for bacterial signal transduction and absent in mammals, making them an attractive target for novel antibacterial agents. nih.govscispace.com The process begins with the crystal structure of a target protein bound to an inhibitor, which serves as a starting point for designing new ligands. nih.govscispace.com Through "intuitive" structural modifications, complex molecules can be simplified to generate simple, achiral, biaryl target structures, such as those based on a thiophene scaffold. nih.gov